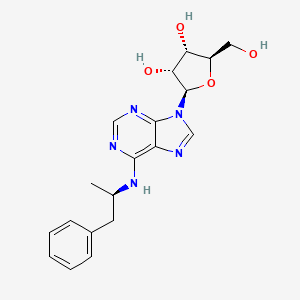

(R)-N-(1-Methyl-2-phenylethyl)adenosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15-,16-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRGCFBBHQEQQH-SSFGXONLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926443 |

Source

|

| Record name | (-)-(Phenylisopropyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56463445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38594-96-6 |

Source

|

| Record name | (-)-PIA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38594-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, N-(1-methyl-2-phenylethyl)-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038594966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-(Phenylisopropyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-(1-methyl-2-phenylethyl)adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Evaluation of (R)-N6-(1-Methyl-2-phenylethyl)adenosine (R-PIA)

Document Type: Technical Whitepaper & Synthesis Protocol Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

(R)-N6-(1-Methyl-2-phenylethyl)adenosine, commonly known as R-PIA, is a highly potent and selective agonist for the A1 adenosine receptor. It is a critical pharmacological tool used to investigate cardiovascular, neurological, and metabolic signaling pathways.

The synthesis of R-PIA relies on a classic nucleophilic aromatic substitution (SNAr) at the C6 position of the purine ring. The purine core of adenosine is inherently electron-deficient, making the C6 position highly susceptible to nucleophilic attack when substituted with a suitable leaving group, such as a halogen[1].

Causality in Experimental Design:

-

Stereochemical Selection: The A1 receptor binding pocket exhibits strict stereoselectivity. We specifically utilize enantiopure (R)-(-)-1-methyl-2-phenylethylamine (dextroamphetamine base) because the (R)-diastereomer of PIA yields a significantly higher binding affinity (Ki ~ 1–2 nM) compared to its (S)-counterpart[2].

-

Solvent Dynamics: Absolute ethanol is selected as the reaction medium. Its protic nature is critical for stabilizing the polar Meisenheimer complex transition state formed during the SNAr reaction.

-

Acid Scavenging: Triethylamine (TEA) is employed as a non-nucleophilic base. As the reaction proceeds, hydrochloric acid (HCl) is generated. If left unneutralized, this acid can catalyze the cleavage of the sensitive N-glycosidic bond connecting the ribose sugar to the purine base[3]. TEA scavenges the HCl, driving the reaction forward while protecting the riboside core.

Reagents and Quantitative Parameters

The following table summarizes the precise stoichiometry required for a standard 1-gram scale synthesis.

Table 1: Stoichiometry and Reagent Specifications

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| 6-Chloropurine riboside | 286.67 | 1.00 | 1.00 g (3.49 mmol) | Electrophilic Substrate |

| (R)-(-)-1-Methyl-2-phenylethylamine | 135.21 | 1.50 | 0.71 g (5.23 mmol) | Chiral Nucleophile |

| Triethylamine (TEA) | 101.19 | 3.00 | 1.46 mL (10.47 mmol) | Acid Scavenger |

| Ethanol (Absolute) | 46.07 | N/A | 25.0 mL | Protic Solvent |

Self-Validating Synthesis Protocol

This methodology is designed as a self-validating system. Progression through the workflow is strictly gated by In-Process Quality Control (IPQC) metrics to ensure high-fidelity results and prevent downstream contamination.

Step 1: Reaction Assembly

-

In an oven-dried 100 mL round-bottom flask equipped with a PTFE magnetic stir bar, suspend 6-chloropurine riboside (1.00 g, 3.49 mmol) in 25 mL of absolute ethanol.

-

Add (R)-(-)-1-methyl-2-phenylethylamine (0.71 g, 5.23 mmol) dropwise to the suspension.

-

Introduce triethylamine (1.46 mL, 10.47 mmol) in a single continuous injection.

-

Observation: The heterogeneous suspension will gradually transition into a clear, pale-yellow solution as the amine reacts and the nucleophilic substitution initiates.

Step 2: Reflux and IPQC Monitoring

-

Attach a reflux condenser and heat the reaction mixture to 80 °C under a continuous nitrogen (N2) atmosphere to prevent oxidative side reactions.

-

IPQC Gate 1 (TLC): After 16 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) visualized under UV at 254 nm. The reaction is deemed complete when the starting material spot (Rf ~ 0.30) is entirely replaced by the R-PIA product spot (Rf ~ 0.45)[4].

-

IPQC Gate 2 (LC-MS): Confirm reaction completion via LC-MS (ESI+). Ensure the disappearance of the m/z 287 peak (6-chloropurine riboside) and the dominant appearance of the m/z 386 [M+H]+ peak.

Step 3: Workup and Extraction

-

Cool the reaction mixture to ambient temperature (20–25 °C).

-

Concentrate the mixture in vacuo using a rotary evaporator to remove the ethanol solvent.

-

Dissolve the resulting crude oily residue in 50 mL of ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO3 (2 × 25 mL) to partition and remove residual TEA hydrochloride salts.

-

Wash with brine (25 mL), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product via flash column chromatography on standard silica gel (230–400 mesh).

-

Elute using a gradient of 2% to 10% Methanol in Dichloromethane.

-

Pool the fractions containing the pure product (verified by TLC) and evaporate to yield R-PIA as a white crystalline solid.

Fig 1. Step-by-step synthetic workflow for the preparation of R-PIA.

Analytical Characterization & Validation

To satisfy the self-validating requirements of this protocol, the final isolated compound must meet the exact analytical specifications outlined in Table 2.

Table 2: Analytical Validation Metrics for R-PIA

| Analytical Technique | Expected Result | Validation Purpose |

| LC-MS (ESI+) | m/z 386.2 [M+H]+ | Confirms precise molecular weight and identity. |

| HPLC (C18 Column) | >98% purity (UV 254 nm) | Ensures absence of unreacted amine or degradation products. |

| Melting Point | 144.0 – 146.0 °C | Confirms crystalline purity and matches established literature[5]. |

| 1H NMR (400 MHz, DMSO-d6) | δ 8.35 (s, 1H), 8.22 (s, 1H), 7.80 (d, 1H, NH) | Confirms structural integrity and successful N6 substitution. |

Pharmacological Context: A1 Receptor Activation

Once synthesized and validated, R-PIA serves as a powerful biological probe. It acts as a full agonist at the A1 adenosine receptor. Upon binding, R-PIA stabilizes the receptor's active conformation, triggering the activation of the inhibitory G-protein (Gi/o). The dissociated alpha subunit directly inhibits adenylyl cyclase, causing a rapid decrease in intracellular cyclic AMP (cAMP) levels, which subsequently downregulates Protein Kinase A (PKA) activity[6]. This pathway is responsible for the negative chronotropic and dromotropic effects observed in cardiovascular models.

Fig 2. R-PIA mediated activation of the A1 adenosine receptor signaling cascade.

References

-

NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT A1 AND A2A RECEPTORS Source: National Institutes of Health (PMC) URL:[Link]

-

N6-Substituted adenosine receptor agonists: potential antihypertensive agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands Source: National Institutes of Health (PMC) URL:[Link]

-

(-)-N6-(2-Phenylisopropyl)adenosine Specifications Source: NAC Chemical URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,3,3-Trimethyl-1-(4-Sulfobutyl)Indolium Inner Salt High Purity Dye Intermediate at Best Price [nacchemical.com]

- 6. 2-Aminothienopyridazines as Novel Adenosine A1 Receptor Allosteric Modulators and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(R)-N-(1-Methyl-2-phenylethyl)adenosine (R-PIA): Mechanism of Action and Pharmacological Applications

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(R)-N-(1-Methyl-2-phenylethyl)adenosine, commonly referred to as R-PIA , is a highly potent, stereoselective agonist of the Adenosine A1 Receptor (A1R). Due to its profound stability and high affinity, R-PIA has become a gold-standard pharmacological tool for interrogating purinergic signaling pathways. This whitepaper provides an in-depth mechanistic analysis of R-PIA, detailing its molecular pharmacology, downstream signal transduction, physiological implications, and the core experimental methodologies required to validate its activity in vitro and in vivo.

Molecular Pharmacology and Stereoselectivity

R-PIA is a synthetic derivative of adenosine featuring a chiral phenylisopropyl substitution at the N6 position. The Adenosine A1 receptor exhibits strict stereochemical requirements for ligand binding. The R-enantiomer (R-PIA) demonstrates significantly higher binding affinity and functional potency compared to its S-isomer counterpart.

Mechanistically, the N6-substitution fits into a specific hydrophobic pocket within the A1R transmembrane domains. In functional assays, such as the inhibition of forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes, R-PIA yields an

Signal Transduction: The A1R-Gi/o Axis

The primary mechanism of action for R-PIA is the activation of the

Downstream Effectors

-

Adenylyl Cyclase Inhibition: The

subunit directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. This reduction suppresses Protein Kinase A (PKA) activity, altering the phosphorylation state of various intracellular targets. -

Ion Channel Modulation: The liberated

subunits act directly on membrane ion channels. They activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and cellular hyperpolarization. Concurrently,

Fig 1: R-PIA mediated Adenosine A1 Receptor signal transduction and downstream effector modulation.

Physiological Implications & Quantitative Profile

R-PIA's modulation of the A1R axis has profound effects on cardiovascular and central nervous system physiology.

-

Neuroprotection: In pilocarpine-induced epilepsy models, pretreatment with R-PIA demonstrates marked neuroprotective effects. It modulates apoptotic cascades by initially increasing caspase-1 and -3 activity, but ultimately downregulating Cathepsin D and upregulating critical cellular survival factors such as AKT and HSP-702[2].

-

Cardiovascular Modulation: R-PIA induces pronounced bradycardia and protects against ischemia-induced ventricular arrhythmias. In porcine models, administration of 5 µg/kg R-PIA reduced heart rates significantly and decreased the incidence of ventricular fibrillation from 70% to 20%3[3].

-

Receptor Desensitization: Chronic exposure to R-PIA leads to homologous desensitization. A 7-day continuous infusion in rats resulted in a 52% reduction in A1R maximum binding (

), uncoupling of the receptor from G proteins, and a notable loss of total

Table 1: Quantitative Pharmacological Profile of R-PIA

| Pharmacological Parameter | Observed Value | Experimental Context |

| ~17 nM | Rat striatal synaptosomes (Forskolin-stimulated) | |

| A1R Downregulation | 52% reduction in | Rat atrial muscle (7-day continuous infusion) |

| Heart Rate Reduction | 102 | Porcine ischemia model (5 µg/kg IV dose) |

| Receptor Internalization | 46% reduction at 24h | DDT1 MF-2 Cells (Radioligand binding assay) |

Core Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the causal logic and self-validating steps required for interrogating R-PIA pharmacology.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity (

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize target tissue (e.g., porcine coronary artery or rat brain) in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA and 2 mM PMSF. Causality: EDTA chelates divalent cations to inhibit metalloproteases, while PMSF prevents serine protease-mediated degradation of the A1R.

-

Endogenous Ligand Clearance: Pre-incubate the membrane suspension with Adenosine Deaminase (ADA, 0.2 U/mL) at 25°C for 30 minutes. Causality: Endogenous adenosine tightly binds A1R; ADA converts it to inosine (which has low A1R affinity), ensuring baseline availability of the receptor binding pockets6[6].

-

Incubation: In a 96-well plate, combine 200 µg of membrane protein, a fixed concentration of

DPCPX (~0.3 nM), and varying concentrations of unlabelled R-PIA ( -

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 2 hours. Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix5[5].

-

Quantification: Wash filters three times with 4 mL of ice-cold buffer to trap receptor-ligand complexes while washing away unbound radioligand. Quantify radioactivity using liquid scintillation counting.

Fig 2: Step-by-step workflow for A1R radioligand competition binding assays using R-PIA.

Protocol B: Functional cAMP Accumulation Assay

This protocol validates the functional

Step-by-Step Methodology:

-

Cell Preparation: Seed A1R-expressing cells (e.g., DDT1 MF-2) in 96-well plates. Wash with serum-free DMEM buffered with 20 mM HEPES (pH 7.4).

-

Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and allowing it to accumulate to measurable levels.

-

Stimulation & Agonism: Co-treat cells with 10 µM Forskolin and varying concentrations of R-PIA for 30 minutes. Causality: Forskolin directly and robustly activates adenylyl cyclase, creating an artificially high baseline of cAMP. This provides a wide dynamic range to observe the inhibitory (

) effect of R-PIA 1[1]. -

Lysis and Detection: Lyse the cells using the assay-specific lysis buffer and quantify intracellular cAMP levels using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay or ELISA.

References

-

Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes. Life Sciences / NIH.1

-

Cardiac desensitization to adenosine analogues after prolonged R-PIA infusion in vivo. American Journal of Physiology / NIH.4

-

Effects of R-PIA, a selective A1 adenosine agonist, on haemodynamics and ischaemic arrhythmias in pigs. Cardiovascular Research / NIH.3

-

Adenosine A1 Receptor Agonist (R-PIA) before Pilocarpine Modulates Pro- and Anti-Apoptotic Factors in an Animal Model of Epilepsy. Pharmaceuticals / PMC.2

-

Ligand-Induced Phosphorylation, Clustering, and Desensitization of A1 Adenosine Receptors. Journal of Biological Chemistry / ScienceDirect.6

-

Role of β-arrestin1/ERK MAP kinase pathway in regulating adenosine A1 receptor desensitization and recovery. American Journal of Physiology.7

-

Binding of A1 Adenosine Receptor Ligand [3H]8-Cyclopentyl-1,3-Dipropylxanthine in Coronary Smooth Muscle. Circulation Research / AHA Journals.5

Sources

- 1. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A1 Receptor Agonist (R-PIA) before Pilocarpine Modulates Pro- and Anti-Apoptotic Factors in an Animal Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of R-PIA, a selective A1 adenosine agonist, on haemodynamics and ischaemic arrhythmias in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac desensitization to adenosine analogues after prolonged R-PIA infusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. journals.physiology.org [journals.physiology.org]

(R)-N-(1-Methyl-2-phenylethyl)adenosine (R-PIA): A Comprehensive Technical Guide on A1 Adenosine Receptor Pharmacology and Experimental Applications

Introduction & Chemical Identity

(R)-N-(1-Methyl-2-phenylethyl)adenosine, commonly referred to as R-PIA or (-)-N6-(2-Phenylisopropyl)adenosine, is a prototypical, highly selective agonist for the A1 adenosine receptor (A1AR). Because endogenous adenosine has an extremely short physiological half-life (seconds) due to rapid cellular uptake and metabolism by adenosine deaminase (ADA) and adenosine kinase, stable synthetic analogs like R-PIA are critical for elucidating purinergic signaling pathways.

R-PIA is extensively utilized in preclinical drug development to model neuroprotection, cardiac desensitization, and antinociception[1][2][3]. By bypassing rapid enzymatic degradation, R-PIA allows researchers to achieve stable, steady-state receptor activation required for robust in vitro binding assays and in vivo behavioral models.

Pharmacodynamics & Receptor Kinetics

The pharmacological utility of R-PIA stems from its high affinity and selectivity for the A1AR, a G protein-coupled receptor (GPCR) predominantly coupled to inhibitory Gi/o proteins[4].

Upon binding to the orthosteric site of the A1AR (with a Ki of approximately 1.17 nM), R-PIA induces a conformational shift that triggers the dissociation of the heterotrimeric Gi/o complex into Gαi and Gβγ subunits[4].

-

Gαi Subunit: Directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) accumulation and subsequent downregulation of Protein Kinase A (PKA) activity[4].

-

Gβγ Subunit: Mediates two critical ion channel modulations. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing K+ efflux and membrane hyperpolarization[1]. Concurrently, it inhibits N-type voltage-gated Ca2+ channels, which attenuates calcium influx and suppresses the presynaptic release of excitatory neurotransmitters such as glutamate[1].

Figure 1: (R)-PIA mediated A1 Adenosine Receptor signaling pathway and downstream cellular effects.

Methodological Frameworks

To ensure high scientific integrity, experimental protocols utilizing R-PIA must be designed as self-validating systems . This means incorporating specific enzymatic treatments and pharmacological antagonists to isolate the A1AR-mediated effect from endogenous background noise.

Protocol 1: Equilibrium Radioligand Binding Assay (In Vitro)

This protocol quantifies A1AR density (Bmax) and affinity (Kd) using tritiated R-PIA ([³H]R-PIA)[5].

Causality & Self-Validation: Brain tissue natively contains high levels of endogenous adenosine. If left untreated, endogenous adenosine will competitively bind to the A1AR, artificially lowering the apparent affinity of [³H]R-PIA. To validate the system, Adenosine Deaminase (ADA) is added to the buffer to enzymatically degrade endogenous adenosine into inactive inosine. Furthermore, non-specific binding is strictly defined by adding an overwhelming excess (50 μM) of unlabeled R-PIA to a parallel control group, ensuring that only specific A1AR binding is measured[5].

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize brain cortex or striatum samples in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2. Centrifuge and resuspend to a final concentration of 0.2-0.3 mg protein/mL[5].

-

Enzymatic Clearing: Add 0.2 U/mL Adenosine Deaminase (ADA) to the membrane suspension and pre-incubate for 30 minutes at 25°C to eliminate endogenous adenosine[5].

-

Radioligand Incubation: Aliquot the suspension into assay tubes. Add[³H]R-PIA at varying concentrations (0.01 to 24 nM). For the non-specific binding control tubes, simultaneously add 50 μM unlabeled R-PIA[5].

-

Equilibration: Incubate all tubes for 5 hours at 25°C. Note: R-PIA has slow association kinetics; a 5-hour incubation is critical to achieve true thermodynamic equilibrium[5].

-

Separation: Terminate the reaction by rapid vacuum filtration through glass-fiber filters to separate membrane-bound [³H]R-PIA from free radioligand[5].

-

Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting[5].

Figure 2: Self-validating radioligand binding assay workflow for quantifying A1AR affinity.

Protocol 2: In Vivo Antinociceptive Profiling (Intrathecal Administration)

R-PIA is highly effective in modeling pain suppression via spinal A1AR activation[3].

Causality & Self-Validation: To prove that the observed analgesia is strictly mediated by the A1AR and its downstream K+ channels (and not an off-target sedative effect), the protocol must include a reversal phase. Pre-treatment with DPCPX (a highly selective A1AR antagonist) or 4-Aminopyridine (4-AP, a K+ channel blocker) must abolish the R-PIA-induced antinociception[3].

Step-by-Step Methodology:

-

Surgical Preparation: Under pentobarbital anesthesia, implant a 24-gauge stainless steel guide cannula (intracerebroventricular) or a PE-10 catheter (intrathecal) into the lumbar subarachnoid space of Sprague-Dawley rats. Allow one week for surgical recovery[3].

-

Baseline Measurement: Establish baseline nociceptive thresholds using a standard tail-flick latency test or by determining the minimum alveolar concentration (MAC) of halothane required to prevent movement upon painful stimulation[3].

-

Antagonist Pre-treatment (Validation Cohort): Administer DPCPX or 4-AP 15 minutes prior to agonist delivery to block the target receptors/channels[3].

-

Agonist Administration: Microinject R-PIA (0.8–2.0 μg) via the IT or ICV catheter[3].

-

Data Acquisition: Measure tail-flick latency or halothane MAC at standard time intervals post-injection. A successful self-validating system will show a dose-dependent increase in latency in the R-PIA group, and a complete return to baseline in the DPCPX/4-AP pre-treated groups[3].

Quantitative Data Summary

The following table synthesizes critical physicochemical and pharmacological data points for R-PIA to aid in experimental design and dose calculations.

| Parameter | Value / Observation | Biological Context | Reference |

| CAS Number | 38594-96-6 | Chemical Identification | |

| Molecular Weight | 385.42 g/mol | Chemical Property | |

| A1AR Affinity (Ki) | ~1.17 nM | Receptor Binding (Rat forebrain) | |

| Halothane MAC Reduction | 29% decrease | Antinociception (0.8 µg ICV dose) | [3] |

| Hemodynamic Effect | Heart rate reduction (102 to 74 bpm) | Antiarrhythmic action in pigs | [6] |

| Receptor Downregulation | 52% reduction in A1AR Bmax | Chronic 7-day infusion (200 nmol/h) | [2] |

References

1.[1] Adenosine A1 Receptor Agonist (R-PIA) before Pilocarpine Modulates Pro- and Anti-Apoptotic Factors in an Animal Model of Epilepsy. PMC/NIH. Available at: 2.[2] Cardiac desensitization to adenosine analogues after prolonged R-PIA infusion in vivo. PubMed/NIH. Available at: 3.[3] Effects of adenosine agonist R-phenylisopropyl-adenosine on halothane anesthesia and antinociception in rats. PubMed/NIH. Available at: 4.[4] Adenosine Receptors as Potential Therapeutic Analgesic Targets. MDPI. Available at: 5.[6] Effects of R-PIA, a selective A1 adenosine agonist, on haemodynamics and ischaemic arrhythmias in pigs. PubMed/NIH. Available at: 6. (-)-N6-(2-Phenylisopropyl)adenosine solid 38594-96-6. Sigma-Aldrich. Available at: 7.[5] The Two-State Dimer Receptor Model. DOI/ASPET. Available at:

Sources

- 1. Adenosine A1 Receptor Agonist (R-PIA) before Pilocarpine Modulates Pro- and Anti-Apoptotic Factors in an Animal Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac desensitization to adenosine analogues after prolonged R-PIA infusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of adenosine agonist R-phenylisopropyl-adenosine on halothane anesthesia and antinociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Receptors as Potential Therapeutic Analgesic Targets [mdpi.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Effects of R-PIA, a selective A1 adenosine agonist, on haemodynamics and ischaemic arrhythmias in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Pharmacology, and Synthesis of (R)-N-(1-Methyl-2-phenylethyl)adenosine (R-PIA)

Executive Summary

(R)-N-(1-Methyl-2-phenylethyl)adenosine, commonly known as R-PIA , is a synthetic nucleoside derivative that has served as a cornerstone in purinergic pharmacology. As a highly potent and selective agonist for the A1 adenosine receptor, R-PIA has been instrumental in characterizing receptor subtypes, mapping signal transduction pathways, and exploring the therapeutic potential of adenosinergic modulation in neuroprotection and metabolic regulation.

Historical Context and Discovery

Adenosine receptors (ARs) are G protein-coupled receptors (GPCRs) that act as critical sensors of cellular stress, regulating an array of physiological responses when extracellular adenosine concentrations rise[1]. In the early 1970s, the conceptualization of distinct adenosine receptor subtypes (A1 and A2) was hindered by a lack of selective pharmacological probes.

The synthesis of R-PIA by Schaumann et al. in 1972 marked a watershed moment in the field[2]. By substituting the N6 position of the adenine ring with a chiral phenylisopropyl group, researchers made a profound discovery regarding stereoselectivity: the R-enantiomer (R-PIA) exhibited exceptionally high affinity for the A1 receptor, whereas the S-enantiomer (S-PIA) was significantly less potent[3]. This stereospecificity provided the first definitive pharmacological evidence for the distinct spatial and geometric requirements of the A1 receptor binding pocket, establishing R-PIA as the gold-standard A1 agonist for subsequent decades.

Pharmacological Profile and Receptor Kinetics

R-PIA acts as a highly selective, full agonist at the A1 adenosine receptor. The A1 receptor is primarily coupled to pertussis toxin-sensitive Gi/Go proteins[4]. Upon binding, R-PIA induces a conformational shift that promotes the exchange of GDP for GTP on the Gαi subunit, directly inhibiting adenylate cyclase and rapidly decreasing intracellular cAMP levels[5].

Concurrently, the dissociation of the Gβγ dimer triggers two critical downstream effects:

-

Activation of GIRK Channels : Increases potassium efflux, leading to cellular hyperpolarization[4].

-

Inhibition of N-type Ca²⁺ Channels : Decreases calcium influx, which effectively attenuates the presynaptic release of excitatory neurotransmitters like glutamate[4].

Quantitative Data: Comparative Affinities of Adenosine Agonists

To contextualize the potency of R-PIA, the following table summarizes the binding affinities (Ki) of standard adenosine receptor ligands against rat brain cortical membranes.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity Profile |

| CCPA | A1 | 0.4 | Highly A1 selective[6] |

| CPA | A1 | 0.8 | A1 selective[6] |

| R-PIA | A1 | 1.2 – 1.6 | A1 selective[5],[6] |

| NECA | A2 (Non-selective) | ~2000 (for A2B) | Non-selective (High affinity for A2A/A3)[7] |

Systems Visualization: A1 Receptor Signaling

A1 Adenosine Receptor Signaling Pathway Activated by R-PIA.

Experimental Methodologies

As a Senior Application Scientist, it is critical to ensure that experimental workflows are not just a list of instructions, but self-validating systems built on chemical and physical causality. Below are the optimized methodologies for the synthesis and pharmacological evaluation of R-PIA.

Protocol A: Chemical Synthesis of R-PIA via Nucleophilic Aromatic Substitution

The synthesis of N6-substituted adenosine analogs relies on the nucleophilic displacement of a leaving group at the 6-position of a purine riboside[8].

-

Reagent Preparation : Dissolve 1.0 equivalent of 6-chloropurine riboside in an anhydrous, polar protic solvent (e.g., methanol or n-butanol)[9].

-

Amine Addition : Add 1.2 to 1.5 equivalents of (R)-(-)-1-methyl-2-phenylethylamine (D-amphetamine base). Causality: The slight stoichiometric excess ensures the complete conversion of the limiting riboside reagent[8].

-

Acid Scavenging : Introduce 3.0 equivalents of triethylamine (TEA). Causality: The nucleophilic substitution generates hydrochloric acid (HCl) as a byproduct. TEA acts as an acid scavenger, preventing the protonation of the incoming chiral amine (which would render it non-nucleophilic) and driving the reaction forward[8],[9].

-

Reflux & Monitoring : Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 24–40 hours[9],[10]. Monitor progression via TLC or LC-MS until the 6-chloropurine riboside is entirely consumed, validating the endpoint of the reaction.

-

Purification : Cool the mixture, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (eluting with a dichloromethane/methanol gradient) to yield pure R-PIA[8],[10].

Protocol B: Radioligand Binding Assay for A1 Affinity

To validate the binding kinetics of R-PIA, a competitive radioligand binding assay is employed using rat cerebral cortical membranes, which densely express A1 receptors[11].

-

Membrane Preparation : Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes to isolate the membrane fraction[11].

-

Incubation : In a total volume of 1 mL, combine 1 nM [³H]R-PIA, the membrane suspension (approx. 50 µg protein), and varying concentrations of the unlabelled competitor (10 pM to 10 µM)[11].

-

Equilibration : Incubate the mixture at 37°C for 60 minutes. Causality: This specific time and temperature allow the system to reach thermodynamic equilibrium, ensuring accurate

calculations[11]. -

Rapid Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters. Causality: GF/B filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand[11].

-

Washing and Counting : Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer to trap the receptor-ligand complexes while removing unbound radioligand. Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter[11].

Systems Visualization: Radioligand Binding Workflow

Radioligand Binding Assay Workflow for A1 Receptor Affinity.

Therapeutic Implications and In Vivo Applications

The potent A1 agonism of R-PIA translates into significant in vivo effects, primarily characterized by neuroprotection and metabolic modulation:

-

Neuroprotection in Epilepsy : In the pilocarpine-induced status epilepticus (SE) model, pre-treatment with R-PIA demonstrates profound neuroprotective effects. By activating pre-synaptic A1 receptors, R-PIA attenuates calcium influx and decreases the excitotoxic release of glutamate[4]. Furthermore, it upregulates cellular survival pathways (anti-apoptotic markers such as AKT and HSP-70) while downregulating pro-apoptotic factors like caspase-3 and cathepsin D[4].

-

Metabolic Modulation : In adipocytes, A1 receptor activation inhibits adenylate cyclase, thereby suppressing lipolysis. In vivo administration of R-PIA in rodent models results in a rapid, dose-dependent, and sustained decrease in serum glycerol levels, validating its systemic metabolic efficacy[11].

References

-

Photoaffinity labeling of A1-adenosine receptors National Institutes of Health (NIH) URL: [Link][5]

-

Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development ResearchGate / Frontiers in Cellular Neuroscience URL:[Link][2]

-

Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development National Institutes of Health (NIH) / PMC URL:[Link][1]

-

Affinities of R-PIA, CPA and CCPA for A1 and A2 adenosine receptors ResearchGate URL:[Link][6]

-

DRUG DISCOVERY: A Pharmacological Characterization of Adenosine Receptors Discovery Journals URL:[Link][7]

-

Adenosine A1 Receptor Agonist (R-PIA) before Pilocarpine Modulates Pro- and Anti-Apoptotic Factors in an Animal Model of Epilepsy National Institutes of Health (NIH) URL:[Link][4]

-

ChemInform Abstract: Synthesis and Adenosine Receptor Binding Studies of Some Novel Triazolothienopyrimidines ResearchGate URL: [Link][3]

-

Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists National Institutes of Health (NIH) URL:[Link][11]

-

Synthesis and Biological Activity of N6-(p-Sulfophenyl)alkyl and N6-Sulfoalkyl Derivatives of Adenosine National Institutes of Health (NIH) URL:[Link][9]

-

US7144871B2 - Partial and full agonists of A1 adenosine receptors Google Patents URL:[10]

Sources

- 1. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine A1 Receptor Agonist (R-PIA) before Pilocarpine Modulates Pro- and Anti-Apoptotic Factors in an Animal Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling of A1-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discoveryjournals.org [discoveryjournals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Activity of N6-(p-Sulfophenyl)alkyl and N6-Sulfoalkyl Derivatives of Adenosine: Water-Soluble and Peripherally Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7144871B2 - Partial and full agonists of A1 adenosine receptors - Google Patents [patents.google.com]

- 11. Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

(R)-N-(1-Methyl-2-phenylethyl)adenosine molecular weight and formula

Executive Summary

(R)-N-(1-Methyl-2-phenylethyl)adenosine, commonly referred to as R-PIA (or N6-(R-phenylisopropyl)adenosine), is a pharmacologically critical tool compound in purinergic research.[1] As a highly potent and selective agonist for the Adenosine A1 Receptor (A1AR) , it exhibits stereoselective superiority over its S-isomer, making it the gold standard for probing Gi/o-coupled adenosine signaling.[1][2]

This guide provides a definitive reference for the physicochemical properties, handling protocols, and experimental application of R-PIA. It is designed to bridge the gap between raw chemical data and reproducible biological data, ensuring that experimental workflows are robust and self-validating.

Part 1: Physicochemical Profile & Stoichiometry[2]

Accurate dosing begins with precise stoichiometry.[1] R-PIA is lipophilic; failure to account for its solubility profile is the leading cause of variability in potency data (e.g., inconsistent

Identity & Constants

| Property | Data | Technical Note |

| Chemical Name | (R)-N-(1-Methyl-2-phenylethyl)adenosine | The (R)-enantiomer is ~100x more potent than the (S)-isomer.[1][2] |

| Common Abbreviation | R-PIA | Also known as (-)-N6-(2-Phenylisopropyl)adenosine.[1][3][4][5] |

| CAS Number | 38594-96-6 | Verify CAS matches the specific stereoisomer, not the racemate. |

| Molecular Formula | C | |

| Molecular Weight | 385.42 g/mol | Use this exact value for Molarity (M) calculations.[1] |

| Appearance | White to off-white solid | Hygroscopic; store desiccated at -20°C. |

Solubility & Stock Preparation[1][6]

Critical Insight: R-PIA is poorly soluble in water.[1][2] Direct addition to aqueous media (e.g., PBS, Krebs) often results in micro-precipitation that is invisible to the naked eye but devastating to concentration-response curves.

-

Primary Solvent: Dimethyl sulfoxide (DMSO) is the preferred vehicle.

-

Solubility Limit: ~50 mg/mL (130 mM) in DMSO.

-

Aqueous Dilution: Stock solutions in DMSO can be diluted 1:1000 into aqueous buffers. Ensure the final DMSO concentration is <0.1% to avoid vehicle effects on receptor conformation.

Part 2: Pharmacodynamics & Mechanism of Action

R-PIA acts as a full agonist at the A1AR.[1][3] Upon binding, it induces a conformational change that catalyzes the exchange of GDP for GTP on the G

The Signaling Cascade

-

Adenylate Cyclase (AC) Inhibition: The G

subunit inhibits AC, reducing intracellular cAMP levels and decreasing PKA activity. -

Ion Channel Modulation: The G

subunit complex directly activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization, and inhibits N-type Voltage-Gated Calcium Channels (VGCC), reducing neurotransmitter release.[1][2]

Pathway Visualization (DOT)

Caption: R-PIA mediated A1AR signal transduction via Gi/o coupling, leading to dual inhibition of excitability and cAMP.[1][2]

Part 3: Experimental Protocols

Protocol: Preparation of a 10 mM Master Stock

Objective: Create a stable stock solution for long-term use. Validation Step: Visual confirmation of dissolution and gravimetric verification.

-

Calculate: To prepare 1 mL of 10 mM stock, you need:

-

Weigh: Weigh ~4 mg of R-PIA powder into a sterile microcentrifuge tube. Record the exact mass (e.g., 4.12 mg).

-

Adjust Volume: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.

[1] -

Dissolve: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.[1]

-

Quality Check: Hold the tube against a light source. The solution must be crystal-clear. If cloudy, sonicate for 5 minutes.

-

Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol: A1AR Radioligand Binding Assay

Objective: Determine the affinity (

Buffer Composition (The "Trap"): Endogenous adenosine mimics R-PIA and will distort your baseline.[1] You must include Adenosine Deaminase (ADA) in the buffer.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

, 1 mM EDTA.[1] -

Additive:2 U/mL Adenosine Deaminase (ADA) . Incubate membranes with ADA for 30 mins prior to adding R-PIA.[1][2]

Workflow Diagram (DOT):

Caption: Radioligand binding workflow emphasizing the critical Adenosine Deaminase (ADA) pre-treatment step.

Part 4: Therapeutic Context & Drug Development[2]

R-PIA serves as a "benchmark agonist" in drug discovery.[1][2] While R-PIA itself is not a marketed drug due to cardiovascular side effects (bradycardia via A1 receptors in the SA node), it is the reference standard for developing biased agonists or allosteric modulators.

-

Neuroprotection: In models of ischemia (stroke), R-PIA activation of A1ARs inhibits glutamate release, reducing excitotoxicity.[1]

-

Therapeutic Window: The challenge in A1AR drug development is separating the neuroprotective effects (CNS) from the cardiodepressive effects (Peripheral). R-PIA is used to define the "ceiling" of A1-mediated efficacy in both tissues.[1][2]

References

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[1] Nature Reviews Drug Discovery, 5(3), 247-264.[1] Link

-

Linden, J. (1989). Adenosine Deaminase and the measurement of adenosine receptors.[6] In Adenosine Receptors (pp. 13-26).[1][2] Alan R. Liss, Inc. (Contextual grounding for Protocol 3.2).

-

Sigma-Aldrich. (n.d.).[1] Product Information: (-)-N6-(2-Phenylisopropyl)adenosine.[1][3][4][5] Merck KGaA.[1] Link

-

PubChem. (2025).[1][3] (R)-N-(1-Methyl-2-phenylethyl)adenosine Compound Summary. National Library of Medicine. Link[1]

-

Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552.[1][2] Link

Sources

- 1. (2R)-N6-(1-Methyl-2-phenylethyl)adenosine-3',5'-cyclic monophosphate | C19H22N5O6P | CID 44186771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 3. 2-Hydroxymethyl-5-[6-(1-methyl-2-phenyl-ethylamino)-purin-9-yl]-tetrahydro-furan-3,4-diol | C19H23N5O4 | CID 5022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological classification of adenosine receptors in the sinoatrial and atrioventricular nodes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-N6-(2-Phenylisopropyl)adenosine solid 38594-96-6 [sigmaaldrich.com]

- 6. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of (R)-N-(1-Methyl-2-phenylethyl)adenosine for Adenosine Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-N-(1-Methyl-2-phenylethyl)adenosine, commonly known as R-PIA, is a cornerstone pharmacological tool for the study of adenosine receptors due to its high potency and selectivity as an agonist for the A₁ adenosine receptor subtype. This guide provides a detailed exploration of the binding characteristics of R-PIA, the underlying principles of its receptor interaction, and comprehensive, field-tested protocols for its characterization. By elucidating the causality behind experimental choices and emphasizing self-validating methodologies, this document serves as a vital resource for researchers aiming to accurately profile adenosine receptor ligands.

Introduction: The Adenosine Receptor System

Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that play a critical role in a wide array of physiological processes. The four known subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, are distinguished by their tissue distribution, signaling pathways, and ligand binding profiles.[1] The A₁ and A₃ receptors typically couple to inhibitory G-proteins (Gᵢ/Gₒ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[1][2] In contrast, the A₂ₐ and A₂ₑ receptors couple to stimulatory G-proteins (Gₛ), resulting in an increase in cAMP levels.[3] The development of subtype-selective ligands like R-PIA is crucial for dissecting the specific roles of these receptors and for the development of targeted therapeutics.

Profile of (R)-N-(1-Methyl-2-phenylethyl)adenosine (R-PIA)

R-PIA is a potent and highly selective agonist for the A₁ adenosine receptor.[4] Its chemical structure, featuring an N⁶-substituted (R)-1-methyl-2-phenylethyl group, is key to its high affinity and selectivity. This has established R-PIA as an invaluable tool for investigating the physiological and pathophysiological roles of the A₁ receptor in conditions such as epilepsy and cardiac ischemia.[5][6]

Binding Affinity Profile

The binding affinity of a ligand is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity. R-PIA demonstrates marked selectivity for the A₁ receptor.

| Receptor Subtype | Reported Kᵢ (nM) for R-PIA | Primary Signaling Transduction |

| A₁ | ~1-5 | Gᵢ/Gₒ: Inhibits adenylyl cyclase, decreases cAMP[1][7] |

| A₂ₐ | >1000 | Gₛ/Gₒₗf: Stimulates adenylyl cyclase, increases cAMP[1] |

| A₂ₑ | >1000 | Gₛ/Gq: Stimulates adenylyl cyclase, increases cAMP[1] |

| A₃ | >500 | Gᵢ/Gq: Inhibits adenylyl cyclase, decreases cAMP[1] |

Note: Kᵢ values can vary based on experimental conditions.

Experimental Protocols: A Guide to Characterization

The following protocols provide a robust framework for determining the binding affinity and functional activity of adenosine receptor ligands.

Radioligand Binding Assays for Affinity Determination

These assays directly measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Causality Behind Experimental Choices: The choice of radioligand is critical; it should be of high affinity and selectivity for the target receptor to ensure a robust signal-to-noise ratio. The membrane preparation must be of high quality, with minimal contamination from other receptor systems.

-

Membrane Preparation: Homogenize a tissue source rich in A₁ receptors (e.g., rat cortex) in ice-cold buffer.[8] Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration via a standard method like the Bradford assay.[9]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a selective A₁ radioligand (e.g., [³H]DPCPX), and increasing concentrations of the unlabeled test compound (R-PIA).[9]

-

Incubation: Incubate at room temperature for 60-90 minutes to reach binding equilibrium.[8]

-

Termination: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters.[8]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of ligand that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[10][11]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays for Activity Determination

Functional assays measure the biological response elicited by a ligand, determining if it is an agonist or antagonist. For adenosine receptors, cAMP modulation assays are standard.[12]

Causality Behind Experimental Choices: The choice of cell line is crucial; it should express the target receptor endogenously or be engineered to do so. Forskolin is often used to stimulate adenylyl cyclase, creating a larger dynamic range for measuring inhibition by Gᵢ-coupled receptor agonists.[4]

-

Cell Culture: Use a cell line stably expressing the human A₁ adenosine receptor.

-

Assay Setup: Plate cells in a 96-well plate. Pre-incubate with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Add increasing concentrations of the test compound (R-PIA) followed by stimulation of adenylyl cyclase with forskolin.[4]

-

Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or luminescence-based).[13]

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Diagram: A₁ Adenosine Receptor Signaling Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. JCI - A protective role for the A1 adenosine receptor in adenosine-dependent pulmonary injury [jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of R-PIA, a selective A1 adenosine agonist, on haemodynamics and ischaemic arrhythmias in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine A1 Receptor Agonist (R-PIA) before Pilocarpine Modulates Pro- and Anti-Apoptotic Factors in an Animal Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cAMP-Glo™ Assay [promega.sg]

(R)-N-(1-Methyl-2-phenylethyl)adenosine pharmacology and toxicology profile

(R)-N-(1-Methyl-2-phenylethyl)adenosine (R-PIA): Pharmacology, Toxicology, and Experimental Protocols

Executive Summary

(R)-N-(1-Methyl-2-phenylethyl)adenosine, commonly known as R-PIA (or N6-(R-phenylisopropyl)adenosine), is a potent, high-affinity agonist selective for the Adenosine A1 Receptor (A1AR) . It is widely utilized as a reference standard in purinergic signaling research to delineate A1-mediated pathways from A2A, A2B, and A3 receptor activities. Unlike the endogenous ligand adenosine, R-PIA exhibits significant resistance to adenosine deaminase (ADA), conferring it with high metabolic stability and a prolonged duration of action in vivo.

This technical guide provides a comprehensive profile of R-PIA, focusing on its pharmacodynamics, safety thresholds, and validated experimental protocols for drug development professionals.

Chemical Identity & Physicochemical Properties

| Property | Detail |

| Chemical Name | (R)-N6-(1-Methyl-2-phenylethyl)adenosine |

| Common Name | R-PIA |

| CAS Number | 20108-30-9 (Generic PIA), 85924-43-8 (Specific R-isomer) |

| Molecular Formula | C20H25N5O4 |

| Molecular Weight | 399.44 g/mol |

| Stereochemistry | The (R)-enantiomer is approx.[1][2] 100-fold more potent at the A1 receptor than the (S)-enantiomer. |

| Solubility | DMSO (up to 100 mM), Ethanol (low). Aqueous solutions require <1% DMSO. |

Pharmacodynamics: The Core Mechanism

Receptor Selectivity Profile

R-PIA is defined by its high selectivity for the A1 receptor subtype over the A2A subtype. This selectivity is critical for distinguishing sedative/bradycardic effects (A1) from vasodilatory effects (A2A).

-

A1 Affinity (

): ~1.0 – 2.0 nM (High Affinity) -

A2A Affinity (

): ~100 – 400 nM (Low Affinity) -

Selectivity Ratio: >100-fold selectivity for A1 over A2A.

Signaling Mechanism

Upon binding to the A1 receptor, R-PIA induces a conformational change that activates the Gi/o family of G-proteins . This triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP levels.

-

Activation of Potassium Channels (

, -

Inhibition of Calcium Channels (N-type, P/Q-type): Reduces neurotransmitter release.

Figure 1: R-PIA Signaling Cascade. Red arrows indicate inhibition; green arrows indicate activation.

Pharmacokinetics (PK)

-

Metabolic Stability: Unlike adenosine, which has a half-life of seconds due to rapid deamination by Adenosine Deaminase (ADA) , R-PIA contains a bulky N6-phenylisopropyl group that sterically hinders ADA enzymatic activity. This results in a functional duration of action extending to hours in vivo.

-

Distribution: R-PIA is highly lipophilic and readily crosses the Blood-Brain Barrier (BBB) , evidenced by its potent sedative and anticonvulsant effects in rodent models.

-

Elimination: Primarily hepatic metabolism followed by renal excretion.

Toxicology & Safety Assessment

R-PIA's toxicity profile is a direct extension of its exaggerated pharmacological activity (A1 agonism).

Mechanism-Based Toxicity

-

Cardiovascular: The most critical dose-limiting toxicity is severe bradycardia and Atrioventricular (AV) block . High doses can lead to cardiac arrest or profound hypotension.

-

CNS: Profound sedation and locomotor depression.

-

Respiratory: Respiratory depression is possible at high doses due to central inhibition.

Acute Toxicity Data

While a specific median lethal dose (

-

Effective Dose (

) for Bradycardia: ~20–50 µg/kg (i.v. in rats). -

Toxic Threshold: Doses >1 mg/kg (i.p.) in rodents are associated with severe physiological depression.

-

Safety Margin: The therapeutic index is narrow regarding cardiovascular effects. Dosing must be titrated carefully, often starting in the µg/kg range.

Experimental Protocols

Protocol 1: A1 Receptor Radioligand Binding Assay

Purpose: To determine the affinity (

Materials:

-

Membrane Source: Rat cerebral cortex membranes (rich in A1 receptors).

-

Radioligand:

-R-PIA (Specific Activity ~50-80 Ci/mmol) or -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer to a concentration of 50–100 µg protein/well.

-

Incubation: In a 96-well plate, combine:

-

50 µL Membrane suspension.

-

50 µL Radioligand (Final conc. ~0.5 – 1.0 nM).

-

50 µL Test Compound (R-PIA serial dilutions) or Vehicle.

-

Non-specific binding (NSB) defined by 10 µM CPA or 100 µM NECA.

-

-

Equilibrium: Incubate at 25°C for 60 minutes .

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol 2: Functional Binding Assay

Purpose: To verify the functional efficacy (agonism) of R-PIA via G-protein activation.

Workflow:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

, 1 mM EDTA, 1 mM DTT, 10 µM GDP, pH 7.4. -

Reaction: Mix membranes (10 µg) with varying concentrations of R-PIA.

-

Activation: Add

(Final conc. 0.1 nM). -

Incubation: 30°C for 30 minutes.

-

Filtration & Counting: As per the binding assay.

-

Data: Plot % stimulation over basal binding vs. log[Agonist].

Figure 2: Standard Radioligand Binding Workflow.

References

-

Daly, J. W. (1982). Adenosine receptors: targets for future drugs. Journal of Medicinal Chemistry, 25(3), 197-207. Link

-

Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552. Link

-

Klotz, K. N., et al. (1989). Comparative pharmacology of adenosine receptor agonists and antagonists in human and guinea pig. Naunyn-Schmiedeberg's Archives of Pharmacology, 340(6), 679-683. Link

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[3] Nature Reviews Drug Discovery, 5(3), 247-264. Link

-

Van der Graaf, P. H., et al. (1995). Pharmacokinetic-pharmacodynamic modelling of the cardiovascular effects of R- and S-N6-phenylisopropyladenosine in conscious normotensive rats.[4] Journal of Pharmacology and Experimental Therapeutics, 275(2). Link

Sources

(R)-N-(1-Methyl-2-phenylethyl)adenosine: Stereochemistry, Mechanistic Biology, and Experimental Workflows

Executive Summary

(R)-N6-(1-Methyl-2-phenylethyl)adenosine, commonly known as R-PIA , is a prototypical, highly selective agonist for the A1 adenosine receptor (A1AR). In the landscape of purinergic signaling, R-PIA has served as an indispensable pharmacological tool for decades, allowing researchers to differentiate A1-mediated physiological responses from those mediated by A2A, A2B, and A3 receptors[1]. This technical guide provides an in-depth analysis of R-PIA’s stereochemical structure-activity relationships (SAR), its downstream G-protein coupled signaling cascades, and the self-validating experimental methodologies required to accurately quantify its biological activity.

Stereochemical Pharmacology and Structure-Activity Relationship (SAR)

The pharmacological potency of PIA is strictly governed by the chirality at the 1-methyl-2-phenylethyl group attached to the N6 position of the adenine ring. The A1 adenosine receptor possesses a highly constrained, hydrophobic binding pocket that exhibits profound stereoselectivity[2].

The Causality of Stereoselectivity

The presence of the methyl group at the chiral center restricts the conformational flexibility of the N6 substituent. In the (R)-configuration , the phenyl ring is spatially directed into a complementary hydrophobic sub-pocket within the A1AR transmembrane domains, maximizing van der Waals interactions. Conversely, the (S)-configuration (S-PIA) forces the methyl group into a sterically hindered orientation, disrupting optimal hydrogen bonding between the purine core and the receptor's conserved asparagine residues. This stereochemical divergence translates to a massive difference in binding affinity, with R-PIA typically exhibiting 20- to 50-fold greater affinity for the A1AR than S-PIA[3][4].

Quantitative Affinity Data

The following table summarizes the binding affinities (

| Receptor Subtype | Species / Tissue | Ligand | Affinity ( | Selectivity Profile |

| A1AR | Rat Brain | R-PIA | 1.2 nM | High Affinity Agonist |

| A1AR | Rat Cardiocytes | R-PIA | 3.57 nM | High Affinity Agonist |

| A1AR | Rat Cardiocytes | S-PIA | 49.0 nM | Low Affinity Agonist |

| A2AAR | Human Lymphocytes | R-PIA | ~4,000 nM ( | Weak Agonist |

| A3AR | Rat Brain | R-PIA | 158 nM | Moderate Agonist |

| A3AR | Rat Brain | S-PIA | 920 nM | Weak Agonist |

Data synthesized from established radioligand binding and adenylate cyclase functional assays[2][4][5][6].

Mechanistic Biology: A1AR Signaling Cascade

R-PIA exerts its biological activity by agonizing the A1AR, a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein,

Upon R-PIA binding, the A1AR undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the

Figure 1: The G_i/o-coupled signal transduction pathway initiated by R-PIA binding to the A1 Adenosine Receptor.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the characterization of R-PIA requires a dual-assay approach: a binding assay to confirm physical affinity, and a functional assay to confirm the inhibitory biological consequence.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the

-

Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex or ventricular myocardium) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes. Resuspend the pellet and treat with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C to degrade endogenous adenosine, which would otherwise skew baseline binding.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

DPCPX, and increasing concentrations of R-PIA ( -

Non-Specific Binding (NSB) Control: To validate that the signal is receptor-specific, include a set of wells containing a saturating concentration of an unlabeled antagonist (e.g., 10 µM CPA or cold DPCPX).

-

Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the

using non-linear regression, and convert to

Protocol 2: Adenylate Cyclase Inhibition Assay

Because A1ARs inhibit adenylate cyclase, basal cAMP levels are often too low to detect a meaningful decrease. Therefore, this system is self-validating by utilizing Forskolin , a direct activator of adenylate cyclase, to artificially raise the cAMP baseline[8][9].

-

Cell Preparation: Culture target cells (e.g., intact cardiocytes or CHO cells transfected with A1AR) in standard media. Wash cells with a physiological buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

-

Stimulation & Inhibition: Pre-incubate cells with 10 µM Forskolin for 10 minutes to drive maximum cAMP production. Subsequently, add varying concentrations of R-PIA and incubate for an additional 15 minutes.

-

Termination & Extraction: Lyse the cells using 0.1 M HCl to halt all enzymatic activity and extract intracellular cAMP.

-

Quantification: Measure cAMP concentrations using a competitive ELISA or Radioimmunoassay (RIA) kit.

-

Validation Check: A successful assay will show Forskolin inducing a 10- to 20-fold increase in cAMP over basal levels, with R-PIA causing a dose-dependent reduction of this stimulated peak back toward the baseline[8].

Figure 2: Parallel experimental workflow for validating R-PIA receptor affinity and functional efficacy.

Therapeutic Implications

The profound biological activity of R-PIA makes it a critical reference compound in drug development. By understanding its stereochemistry and receptor kinetics, researchers have modeled novel therapeutics for:

-

Cardiovascular Disease: A1AR agonists mimic the cardioprotective effects of ischemic preconditioning. R-PIA has been extensively studied in failing and nonfailing human ventricular myocardium, proving that the A1AR pathway maintains its inhibitory control over adenylate cyclase even in heart failure[8].

-

Neurology & Pain Management: A1AR activation by R-PIA inhibits excitatory neurotransmitter release (e.g., glutamate), providing neuroprotection during cerebral ischemia and exhibiting potent antinociceptive (pain-relieving) effects in neuropathic pain models[10].

References

-

A2A adenosine receptor: a novel therapeutic target in renal disease American Journal of Physiology, 11

-

Species Differences in Ligand Affinity at Central A3-Adenosine Receptors National Institutes of Health (NIH), 5

-

Comparison of A1 adenosine receptors in brain from different species by radioligand binding and photoaffinity labelling National Institutes of Health (NIH),3

-

A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium Circulation - American Heart Association Journals, 8

-

Characterization of A2A adenosine receptors in human lymphocyte membranes by[3H]‐SCH 58261 binding SFERA,6

-

Altered thyroid status regulates the adipocyte A1 adenosine receptor-adenylate cyclase system National Institutes of Health (NIH), 9

-

Adenosine Receptors: Expression, Function and Regulation MDPI, 7

-

CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS National Institutes of Health (NIH), 4

-

Recent developments in adenosine receptor ligands and their potential as novel drugs National Institutes of Health (NIH), 1

-

Chronic Caffeine Ingestion Sensitizes the A1 Adenosine Receptor-Adenylate Cyclase System in Rat Cerebral Cortex Journal of Clinical Investigation (JCI), 10

-

Adenosine A1 and A2 Receptors: Structure-Function Relationships National Institutes of Health (NIH), 2

Sources

- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of A1 adenosine receptors in brain from different species by radioligand binding and photoaffinity labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sfera.unife.it [sfera.unife.it]

- 7. mdpi.com [mdpi.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Altered thyroid status regulates the adipocyte A1 adenosine receptor-adenylate cyclase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. journals.physiology.org [journals.physiology.org]

Technical Guide: Using (R)-N-(1-Methyl-2-phenylethyl)adenosine (R-PIA) in Radioligand Binding Assays

[1]

Introduction & Compound Profile

(R)-N-(1-Methyl-2-phenylethyl)adenosine , commonly known as R-PIA (or

In radioligand binding assays, [

Key Compound Specifications

| Parameter | Details |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-{[(1R)-1-methyl-2-phenylethyl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

| Target Receptor | Adenosine |

| Selectivity | |

| Radioligand Form | [ |

| Primary Application | Saturation binding ( |

Mechanism of Action & Signaling

Understanding the signaling pathway is critical for interpreting R-PIA binding data. As an agonist, R-PIA stabilizes the active conformation of the

Figure 1: R-PIA binds the A1 receptor, triggering

Materials & Reagents

Buffer Systems

The choice of buffer is critical. Agonist binding requires Magnesium (

-

Assay Buffer (pH 7.4 @ 25°C):

-

Wash Buffer:

-

50 mM Tris-HCl (pH 7.4)

-

Ice-cold (4°C)

-

Radioligand & Displacers[2][4]

-

Radioligand: [

H]R-PIA (Concentration range: 0.1 – 10 nM for saturation). -

Non-Specific Binding (NSB) Definition: 10 µM NECA (preferred) or 10 µM R-PIA (cold).

-

Note: Avoid using Theophylline for NSB if possible, as it is a weak antagonist. NECA provides a cleaner definition of non-specific sites.

-

Experimental Protocols

Protocol A: Membrane Preparation

Target: Rat Brain Cortex or CHO-hA1 cells.

-

Homogenization: Dissect tissue or harvest cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, no

). Homogenize using a Polytron (bursts of 10s). -

Initial Spin: Centrifuge at 1,000 x g for 10 mins at 4°C to remove nuclei/debris. Discard pellet.

-

Membrane Pellet: Centrifuge supernatant at 48,000 x g for 20 mins at 4°C.

-

Wash: Resuspend pellet in fresh buffer and re-centrifuge (repeat once to remove endogenous adenosine).

-

ADA Treatment: Resuspend final pellet in Assay Buffer containing Adenosine Deaminase (2 U/mL) and incubate at 37°C for 30 mins. This step is vital to strip endogenous adenosine from the receptors.

-

Storage: Store aliquots at -80°C.

Protocol B: Saturation Binding Assay ( Determination)

Objective: Determine the affinity (

-

Preparation: Thaw membranes and dilute in Assay Buffer to ~20–50 µg protein/well.

-

Plate Setup (96-well):

-

Total Binding (TB): Membrane + [

H]R-PIA (0.1 to 10 nM, 8 points). -

Non-Specific Binding (NSB): Membrane + [

H]R-PIA + 10 µM NECA.[5]

-

-

Incubation: Incubate for 60 minutes at 25°C .

-

Note: Equilibrium is slower for agonists than antagonists; do not shorten this time.

-

-

Termination: Rapidly filter through GF/B filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hr) using a cell harvester.

-

Washing: Wash filters 3x with 3 mL ice-cold Wash Buffer.

-

Detection: Dry filters, add scintillation cocktail, and count (LSC).

Protocol C: Competition Binding Assay ( Determination)

Objective: Determine the affinity of a test compound by displacing [

-

Fixed Radioligand: Use [

H]R-PIA at a concentration equal to its -

Competitor: Add test compounds in serial dilution (

M to -

Incubation & Harvest: Follow steps 3–6 from Protocol B.

Workflow Visualization

Figure 2: Step-by-step workflow for [3H]R-PIA radioligand binding assays.

Expert Insights & Troubleshooting

The "GTP Shift" Phenomenon

A unique validation step for R-PIA (agonist) binding is the GTP shift .

-

Observation: Addition of non-hydrolyzable GTP analogs (e.g., Gpp(NH)p , 100 µM) uncouples the G-protein from the receptor.

-

Result: The receptor shifts from a high-affinity state (coupled) to a low-affinity state (uncoupled).

-

Data Impact: In a saturation assay,

for [

Critical Success Factors

-

Adenosine Deaminase (ADA): Adenosine is ubiquitous in biological preps. Failure to use ADA will result in artificially high

values (low apparent affinity) because your radioligand is competing against endogenous adenosine. -

Magnesium (

): Essential for agonist binding. If you use an EDTA-only buffer without replenishing -

Filter Pre-soaking: R-PIA is lipophilic. Pre-soak GF/B filters in 0.3% PEI to minimize binding of the radioligand to the filter itself (lowers background noise).

Summary of Data Analysis

| Assay Type | Equation | Output |

| Saturation | ||

| Competition |

Cheng-Prusoff Equation:

References

-

Lohse, M. J., et al. (1987). Kinetic evidence for negative cooperativity on the binding of [3H]R-PIA to A1 adenosine receptors. FEBS Letters.

-

Ukena, D., & Schwabe, U. (1985). Study of adenosine receptors in intact rat fat cells by radioligand binding.[6] Pharmacology.[6][7][8][9][10][11][12][13]

-

Jacobson, K. A., et al. (1992). Adenosine receptors: Pharmacology, structure-activity relationships, and therapeutic potential. Journal of Medicinal Chemistry.[9]

-

IUPHAR/BPS Guide to Pharmacology. Adenosine A1 receptor ligands and affinity data.

-

BindingDB. Assay Protocol for Adenosine A1 Receptor Binding.

Sources

- 1. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Study of adenosine receptors in intact rat fat cells by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. Affinity labeling of adenosine A1 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discrimination of A1 versus A2 receptor subtype selectivity of adenosine receptor agonists in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. Effects of R-PIA, a selective A1 adenosine agonist, on haemodynamics and ischaemic arrhythmias in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-N-(1-Methyl-2-phenylethyl)adenosine for in vivo animal studies

An Application Guide for Preclinical In Vivo Studies

Topic: (R)-N-(1-Methyl-2-phenylethyl)adenosine

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document provides a detailed framework for conducting in vivo animal studies with (R)-N-(1-Methyl-2-phenylethyl)adenosine, a potent and selective adenosine A1 receptor (A1AR) agonist. Given the limited published data specifically on this molecule, this guide synthesizes field-proven methodologies from studies on analogous A1AR agonists, such as N6-cyclopentyladenosine (CPA) and 2-chloro-N6-cyclopentyladenosine (CCPA). The protocols herein are designed to be robust and self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. Our objective is to equip researchers with the foundational knowledge to design and execute rigorous preclinical evaluations.

Scientific Foundation: Mechanism of Action

(R)-N-(1-Methyl-2-phenylethyl)adenosine exerts its effects by selectively activating the adenosine A1 receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Understanding its signaling cascade is fundamental to designing meaningful in vivo experiments and interpreting their outcomes.